![molecular formula C9H12N2O5S B2890359 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 852851-69-5](/img/structure/B2890359.png)
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
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Description
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid is a useful research compound. Its molecular formula is C9H12N2O5S and its molecular weight is 260.26. The purity is usually 95%.
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Biological Activity
2-[1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid (CAS Number: 852851-69-5) is a compound of interest due to its potential biological activities. This pyrazole derivative exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse research findings.
The molecular formula of this compound is C9H12N2O5S, with a molecular weight of 260.27 g/mol. It appears as a powder and is typically stored at room temperature. The compound's structure includes a dioxothiolan moiety and a pyrazole ring, which are crucial for its biological activity.
Property | Details |
---|---|
Molecular Formula | C9H12N2O5S |
Molecular Weight | 260.27 g/mol |
CAS Number | 852851-69-5 |
Appearance | Powder |
Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions. The methods typically include the formation of the pyrazole ring followed by functionalization to introduce the acetic acid moiety. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds with a pyrazole nucleus often exhibit significant antimicrobial properties. In one study, derivatives similar to this compound were screened for their antibacterial and antifungal activities against various strains:
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | High activity (MIC: 625–1250 µg/mL) |
Escherichia coli | Moderate activity |
Candida albicans | Significant antifungal activity |
The compound showed notable effectiveness against Gram-positive bacteria such as S. aureus, while exhibiting moderate effects against Gram-negative bacteria.
Anti-inflammatory and Anticancer Properties
Compounds containing pyrazole rings have been reported to possess anti-inflammatory and anticancer activities. In vitro studies suggest that these compounds may inhibit specific pathways associated with inflammation and cancer cell proliferation. For instance, derivatives have shown potential in inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes .
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Screening : A series of synthesized pyrazole derivatives were tested against various bacterial strains, revealing that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Evaluation : In vitro assays demonstrated that some pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity .
Properties
IUPAC Name |
2-[2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-8-3-6(4-9(13)14)10-11(8)7-1-2-17(15,16)5-7/h3,7,10H,1-2,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXIIFMTKHSNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C=C(N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852851-69-5 |
Source
|
Record name | 2-[2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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